BenchChemオンラインストアへようこそ!

Pyridostatin hydrochloride

Antiviral drug discovery Zika virus RNA G-quadruplex targeting

Select Pyridostatin hydrochloride for its unique, chemotype-specific G4 binding profile. Unlike PhenDC3 or TmPyP4, PDS exhibits equivalent affinity for both cKit1 promoter G-tetrads, ensuring distinct experimental outcomes. It is a calibrated reference compound with an established antiviral EC50 of 4.2 μM against ZIKV and a well-defined Kd of 490 nM for telomeric G4. This highly soluble compound (50 mg/mL in water) ships as a ≥98% pure lyophilized powder and is stable for 36 months, providing long-term assay consistency.

Molecular Formula C31H37Cl5N8O5
Molecular Weight 778.9 g/mol
Cat. No. B2780722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin hydrochloride
Molecular FormulaC31H37Cl5N8O5
Molecular Weight778.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H
InChIKeySRIZPFGTXSQRFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyridostatin Hydrochloride: G4-Stabilizing Ligand with Defined Telomeric Binding Affinity (Kd = 490 nM)


Pyridostatin hydrochloride (CAS 1781882-65-2, synonym RR82 hydrochloride) is a synthetic small-molecule G-quadruplex (G4) ligand belonging to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold class [1]. It selectively binds to and stabilizes G-quadruplex nucleic acid structures, promoting folding of telomeric G4s and inducing replication- and transcription-dependent DNA damage in human cancer cells [2]. The compound is supplied as a white to off-white solid with ≥98% purity (HPLC) and demonstrates high aqueous solubility of 50 mg/mL (64.19 mM) in water, facilitating formulation flexibility for cell-based assays . Its primary mechanism involves targeting telomeric G4s and specific proto-oncogene promoter regions including SRC and c-MYC, resulting in growth arrest across multiple cancer cell lines [2].

Why Generic Substitution Fails: Pyridostatin Hydrochloride Exhibits Differential G-Tetrad Binding Preferences Not Replicated by PhenDC3 or TmPyP4


Although multiple G4 ligands share the broad classification of “G-quadruplex stabilizers,” biophysical evidence demonstrates that ligand binding to individual G-tetrads is highly chemotype-specific [1]. In a systematic comparative analysis using a FRET-based melting assay under optimized conditions, reference G4 ligands including TmPyP4, Braco19, pyridostatin, 360A, PhenDC3, and TrisQ exhibited distinct thermal stabilization profiles across different G4 topologies [2]. Critically, the ligand PDS displayed nearly equivalent binding affinity toward both G-tetrads of the cKit1 G4 structure, whereas TmPyP4 and PhenDC3 showed differential, tetrad-specific binding preferences [1]. A 2024 benchmark evaluation using three orthogonal biophysical methods confirmed that while PhenDC3 emerges as the most potent binder overall irrespective of G4 sequence, PDS ranks immediately below PhenDC3 in binding potency, followed by PDC-360A, BRACO19, TMPyP4, and RHPS4 [3]. These chemotype-specific differences mean that substituting pyridostatin with another G4 ligand—even one with superficially similar reported Kd values—will alter the experimental outcome due to differences in binding stoichiometry, G4 topology recognition, and subsequent biological effects on replication fork progression and DNA damage response [4].

Product-Specific Quantitative Evidence Guide: Pyridostatin Hydrochloride vs. 360A, BRACO-19, PhenDC3, and RR110


Superior Anti-ZIKV Activity: Pyridostatin Demonstrates 2.9-Fold Lower EC50 Than 360A and 7.1-Fold Lower EC50 Than BRACO-19 in Viral Replication Assays

In a direct comparative study evaluating five classical G-quadruplex binders (Berberine, Braco-19, NiL, 360A, and PDS) against Zika virus, pyridostatin (PDS) demonstrated the highest anti-ZIKV activity with an EC50 of 4.2 ± 0.4 μM [1]. This represents a 2.9-fold improvement over 360A (EC50 = 12.1 ± 1.0 μM) and a 7.1-fold improvement over BRACO-19 (EC50 = 30.0 ± 2.5 μM). PDS also outperformed the positive control ribavirin. The study further demonstrated that PDS exerts antiviral activity at the post-entry process of the ZIKV replication cycle and reduces the catalytic activity of ZIKV NS2B-NS3 protease, confirming a multi-target mechanism [1].

Antiviral drug discovery Zika virus RNA G-quadruplex targeting Multi-target antiviral

G-Quadruplex Binding Affinity: Pyridostatin Binds Telomeric G4 with 86-Fold Higher Affinity Than Weak Ligand RR110 in Single-Molecule Force Spectroscopy

Using a laser tweezers single-molecule force jump approach, pyridostatin was shown to promote folding of telomeric G-quadruplexes and confer increased mechanical stability [1]. The dissociation constant (Kd) for pyridostatin binding to telomeric G4 was determined to be 490 ± 80 nM [1]. In the same experimental platform, a weaker ligand RR110 exhibited a Kd of 42 ± 3 μM, representing an 86-fold lower binding affinity relative to pyridostatin [1]. The free-energy change of binding obtained from a Hess-like process provided an identical Kd for pyridostatin, validating the measurement [1].

Single-molecule biophysics Telomeric G-quadruplex Ligand binding thermodynamics Optical tweezers

Differential G-Tetrad Binding Preference: Pyridostatin Binds Both cKit1 G-Tetrads Equivalently, Unlike TmPyP4 and PhenDC3 Which Show Tetrad-Selective Binding

A comparative study using a technique that resolves ligand binding interactions at opposed G-tetrads within a single G4 structure revealed that PDS exhibits nearly equivalent binding affinity toward both G-tetrads of the cKit1 G-quadruplex structure [1]. In contrast, the ligands TmPyP4 and PhenDC3 displayed differential, chemotype-specific binding preferences for individual G-tetrads of the same cKit1 structure [1]. This differential tetrad-binding behavior indicates that PDS interacts with G4s via a distinct molecular recognition mode that is not shared by other structurally distinct G4 ligands.

G-quadruplex topology selectivity cKit1 oncogene promoter Ligand binding mode Chemotype-specific recognition

Broad-Spectrum Cancer Cell Growth Inhibition: Pyridostatin Exhibits IC50 Range of 0.89-10 μM Across Multiple Human Cancer Cell Lines Including HeLa, U2OS, and HT1080

In cellular antiproliferation assays, pyridostatin selectively inhibits growth of multiple human cancer cell lines with IC50 values ranging from 0.89 to 10 μM . The compound induced cell cycle arrest and reduced cell viability in HeLa (cervical adenocarcinoma), U2OS (osteosarcoma), and HT1080 (fibrosarcoma) cell lines within this potency range . In MRC5-SV40 human fibroblast cells, pyridostatin demonstrated an IC50 of 5.38 μM in a 72-hour MTT cytotoxicity assay [1]. While class-level comparisons indicate that 360A inhibits telomerase activity with an IC50 of 300 nM in the TRAP-G4 assay , the cellular growth inhibition profiles of pyridostatin across a panel of adherent cancer lines provide a more direct measure of functional antiproliferative activity relevant to cancer biology applications.

Cancer cell proliferation IC50 profiling DNA damage response G4-targeted therapeutics

Aqueous Solubility: Pyridostatin Hydrochloride Achieves 50 mg/mL in Water, Eliminating Need for DMSO-Dependent Formulation in Aqueous Assay Systems

Pyridostatin hydrochloride demonstrates water solubility of 50 mg/mL (equivalent to 64.19 mM), requiring only brief ultrasonication for complete dissolution . In contrast, solubility in DMSO is limited to 2 mg/mL . The lyophilized powder form is stable for 36 months when stored desiccated at -20°C; once reconstituted in solution, storage at -20°C is recommended with use within 3 months to prevent potency loss, and aliquoting is advised to avoid multiple freeze-thaw cycles [1]. This high aqueous solubility contrasts with many G4 ligands that require DMSO stock solutions, which can introduce solvent-related artifacts in cell-based assays and limit compatibility with aqueous biochemical systems.

Compound formulation Aqueous solubility High-throughput screening Salt form selection

Benchmark Ranking: PDS Ranks Second Only to PhenDC3 in G4 Binding Potency Among Six Reference Ligands in 2024 Systematic Biophysical Evaluation

A 2024 systematic evaluation of benchmark G4 probes and G4 clinical drugs using three orthogonal biophysical methods established a potency ranking for G4 ligands [1]. PhenDC3 emerged as the most potent binder irrespective of the G4 sequence tested. Immediately below PhenDC3, pyridostatin (PDS) ranked as the second most potent binder, followed in descending order by PDC-360A, BRACO19, TMPyP4, and RHPS4 [1]. The study noted that PDS, PDC-360A, BRACO19, TMPyP4, and RHPS4 all featured strong to medium binding with poor G4 topology discrimination [1]. This class-level ranking provides context for selecting among available G4 ligands when potency is a primary selection criterion.

Benchmark G4 probes Biophysical method comparison Ligand ranking G4 binding affinity

Optimal Research and Industrial Application Scenarios for Pyridostatin Hydrochloride Based on Quantitative Evidence


Antiviral Screening Against RNA G-Quadruplex-Containing Flaviviruses (ZIKV and Related Viruses)

Based on the direct head-to-head comparison demonstrating PDS achieves an EC50 of 4.2 ± 0.4 μM against ZIKV—2.9-fold lower than 360A and 7.1-fold lower than BRACO-19—this compound is optimally suited as a reference G4 ligand in antiviral screening programs targeting RNA viruses with conserved G4 sequences [1]. The demonstrated post-entry mechanism and NS2B-NS3 protease inhibition further support its use in mechanistic studies of G4-mediated antiviral effects. Researchers should prepare aqueous working solutions directly from lyophilized powder (50 mg/mL in water) to avoid DMSO interference in viral replication assays.

Single-Molecule Biophysics Studies of Telomeric G-Quadruplex Folding and Ligand-Induced Stabilization

Pyridostatin hydrochloride is validated for single-molecule force spectroscopy studies, having been used to determine the Kd of 490 ± 80 nM for telomeric G4 binding via laser tweezers force jump methodology [1]. The compound's well-characterized mechanical stabilization effect on folded G4 structures makes it suitable as a positive control ligand in optical tweezers, magnetic tweezers, or AFM-based studies of G4 dynamics. The high aqueous solubility permits direct addition to imaging buffers without refractive index artifacts or solvent-induced conformational changes.

Cancer Cell Panel Screening for G4-Targeted Antiproliferative Compounds Requiring Defined IC50 Benchmarks

With established IC50 values ranging from 0.89-10 μM across HeLa, U2OS, and HT1080 cancer cell lines, and an IC50 of 5.38 μM in MRC5-SV40 fibroblasts, pyridostatin hydrochloride serves as a calibrated reference compound for G4-targeted antiproliferative screening campaigns [1][2]. The defined potency range enables researchers to benchmark novel G4 ligands against a known standard and to verify assay sensitivity and reproducibility across experimental replicates. The 36-month lyophilized powder stability supports long-term use as a laboratory reference standard.

G-Quadruplex Topology-Specific Mechanistic Studies Requiring Defined cKit1 Promoter G4 Binding Pattern

For studies investigating how different G4 ligands produce distinct biological outcomes despite similar overall G4 stabilization, PDS provides a unique chemotype-specific binding signature. Unlike TmPyP4 and PhenDC3, which bind differentially to individual G-tetrads within the cKit1 promoter G4 structure, PDS exhibits nearly equivalent binding affinity toward both G-tetrads of this oncogenic promoter element [1]. This property makes PDS particularly valuable for experiments designed to correlate tetrad-binding stoichiometry with transcriptional outcomes at the c-KIT locus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridostatin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.